
1,3,5-Tris(chloromethyl)benzene
Descripción general
Descripción
1,3,5-Tris(chloromethyl)benzene is a chemical compound with the molecular formula C9H9Cl3 . It is also known by other names such as 1,3,5-TRI (α-CHLOROMETHYL)BENZENE .
Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(chloromethyl)benzene consists of a benzene ring with three chloromethyl groups attached to it at the 1, 3, and 5 positions . The average mass of the molecule is 223.527 Da, and the monoisotopic mass is 221.976990 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-Tris(chloromethyl)benzene include a molecular weight of 223.527 . More specific properties such as boiling point, density, and others are not provided in the search results.Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis :
- 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages such as excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Supramolecular Chemistry and Molecular Recognition :
- Studies have shown that certain derivatives of 1,3,5-trisubstituted benzene exhibit solvent-dependent conformation, capturing molecules like acetone in a dynamically formed space, indicating potential in molecular encapsulation and recognition (Songkram et al., 2010).
Material Science and Polymer Chemistry :
- Novel 1,3,5-tris(oligothienyl)benzenes synthesized for the development of conducting polymers show promising electrochemical properties, indicating their application in creating two- or three-dimensional conducting polymers (Chérioux & Guyard, 2001).
- The synthesis of 1,3,5-tris(phenylamino) benzene derivatives and their antioxidation mechanism study provide insights into their potential use in enhancing the stability of ester oils (Changqing et al., 2016).
Environmental Applications :
- Carbazole-based porous organic polymers, synthesized using 1,3,5-tri(9-carbazolyl)-benzene, demonstrate ultrahigh iodine vapor adsorption performance, showing their potential in addressing environmental issues like iodine capture (Xiong et al., 2019).
Advancements in Covalent Organic Frameworks (COFs) :
- The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride leads to the formation of a novel COF on an Au(111) surface, showcasing the application of 1,3,5-trisubstituted benzene derivatives in creating advanced surface materials (Marele et al., 2012).
Development of Novel Amide Functionalized COFs :
- Benzene-1,3,5-tricarboxamides (BTAs), a derivative of 1,3,5-trisubstituted benzene, have been used to construct amide functionalized COFs, which were then applied as efficient catalysts for Knoevenagel condensation (Li et al., 2019).
Propiedades
IUPAC Name |
1,3,5-tris(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKMOHIGRNELRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CCl)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169486 | |
| Record name | 1,3,5-Tri(alpha-chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(chloromethyl)benzene | |
CAS RN |
17299-97-7 | |
| Record name | NSC 46592 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC46592 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tri(alpha-chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



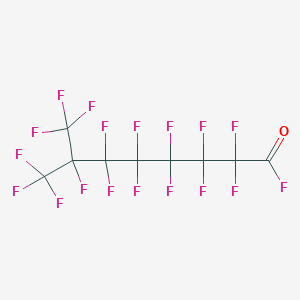
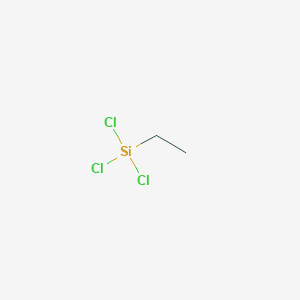
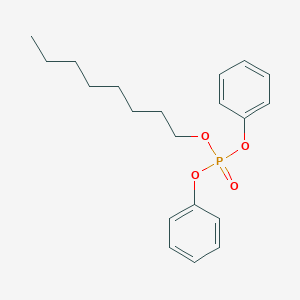


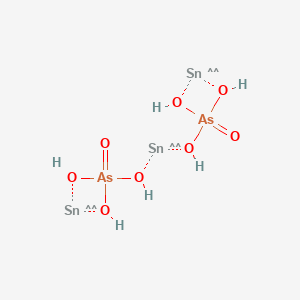

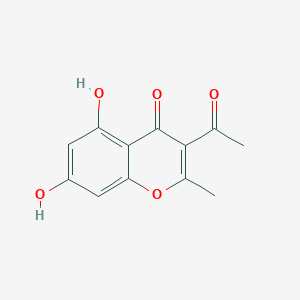
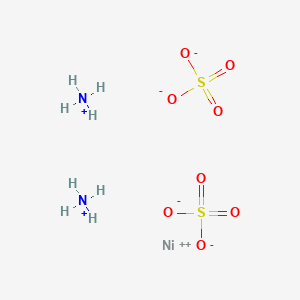
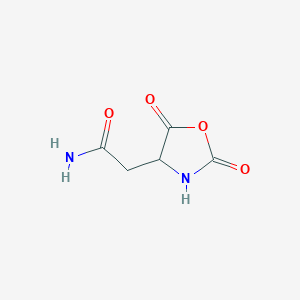
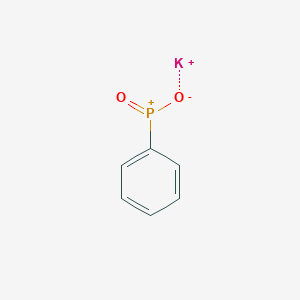
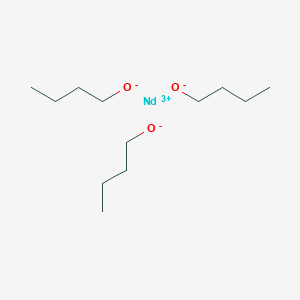
![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)
